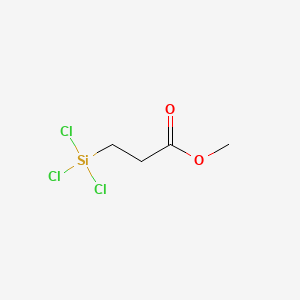

2-(Carbomethoxy)ethyltrichlorosilane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Carbomethoxy)ethyltrichlorosilane can be synthesized through the hydrosilation reaction, which involves the addition of chlorosilane to an alkene in the presence of a platinum catalyst . This reaction is highly exothermic and requires careful monitoring. Another method involves the reaction of an alkyl magnesium halide (Grignard reagent) with tetrachlorosilane in a dry solvent such as ether . This method tends to have lower yields and produces salts that complicate the purification process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrosilation reactions due to their higher efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(Carbomethoxy)ethyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form hydrogen chloride and silanols.

Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles to form different organosilicon compounds.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Substitution: Nucleophiles such as alcohols, amines, and thiols under anhydrous conditions.

Major Products Formed

Hydrolysis: Hydrogen chloride and silanols.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

CMETS serves as a versatile reagent in the synthesis of organosilicon compounds. It can act as a silylating agent, facilitating the introduction of silicon into organic molecules. This property is crucial in developing new materials with enhanced properties.

Reactions Involving CMETS

| Reaction Type | Description |

|---|---|

| Hydrolysis | Reacts with water to produce hydrogen chloride and silanols. |

| Nucleophilic Substitution | Can undergo substitution with alcohols and amines to form alkoxysilanes or aminosilanes. |

Membrane Technology

Recent studies have highlighted the use of CMETS in membrane technology, particularly for gas separation applications. For instance, membranes modified with CMETS showed promising results in CO2 separation, demonstrating its ability to enhance selectivity and permeance.

- Case Study : A study investigated the performance of membranes treated with CMETS for CO2 and He separation. The results indicated that while He permeance remained stable, CO2 permeance increased with pressure, suggesting effective interaction between CMETS-modified membranes and CO2 molecules .

Biochemical Applications

CMETS is utilized in biological research for modifying biomolecules. Its ability to form stable siloxane bonds makes it suitable for drug delivery systems and biomolecule stabilization.

Biological Modifications

- Silylation of Biomolecules : CMETS can modify proteins and nucleic acids, altering their functionality and stability.

- Cellular Effects : Although not extensively studied, CMETS may influence cell functions through silylation reactions that modify cellular components .

Industrial Applications

In industrial settings, CMETS is employed in producing specialty chemicals and materials. Its reactivity allows for the development of coatings, adhesives, and other materials with enhanced properties such as water repellency and adhesion.

Use in Coatings

Mecanismo De Acción

The mechanism of action of 2-(Carbomethoxy)ethyltrichlorosilane involves its high reactivity with water and protic solvents, leading to the formation of silanols and hydrogen chloride . This reactivity allows it to modify surfaces and form strong bonds with various substrates, making it useful in a wide range of applications .

Comparación Con Compuestos Similares

Similar Compounds

Phenethyltrichlorosilane: Used in similar applications but has different reactivity and physical properties.

2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane: Commonly used in the synthesis of silica-based cation exchangers.

Uniqueness

2-(Carbomethoxy)ethyltrichlorosilane is unique due to its specific reactivity and ability to form strong bonds with various substrates. Its methyl ester group provides additional functionality, making it versatile for different applications .

Actividad Biológica

2-(Carbomethoxy)ethyltrichlorosilane (CMETS), with the chemical formula CHClOSi, is an organochlorosilane compound that has garnered interest in various fields, including biology and materials science. This article explores the biological activity of CMETS, emphasizing its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

CMETS is characterized by its reactive trichlorosilane group, which allows it to form covalent bonds with various biological molecules. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with proteins and nucleic acids. This reactivity is crucial for its applications in bioconjugation and surface modification in biological systems .

1. Bioconjugation and Surface Modification

CMETS has been utilized for the surface modification of silica nanoparticles, enhancing their biocompatibility and functionality for drug delivery systems. A study demonstrated that CMETS could effectively graft carboxyl groups onto silica surfaces, facilitating the immobilization of biomolecules such as antibodies .

3. Cytotoxicity Studies

Toxicological assessments reveal that CMETS exhibits cytotoxic effects at higher concentrations. It is classified as a skin corrosive and eye damaging agent, necessitating careful handling in laboratory settings . The compound's cytotoxicity may be attributed to its ability to form reactive intermediates that can damage cellular components.

Case Studies

- Surface Functionalization : A study highlighted the use of CMETS for modifying silica surfaces to enhance their functional properties for biosensor applications. The modified surfaces showed improved binding affinity for target biomolecules, indicating potential for use in diagnostic devices .

- Antitumor Potential : Although direct studies on CMETS's antitumor activity are sparse, related organosilanes have been investigated for their ability to inhibit tumor cell proliferation. These findings suggest a possible avenue for future research into CMETS as a therapeutic agent against cancer .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHClOSi |

| CAS Number | 18147-81-4 |

| EC Number | 242-036-1 |

| Biological Activity | Potential antimicrobial and cytotoxic properties |

| Safety Classification | Skin corrosive, eye damaging |

Propiedades

IUPAC Name |

methyl 3-trichlorosilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWAWUSLARFVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066321 | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-81-4 | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-(trichlorosilyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJZ3D3R69Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Carbomethoxy)ethyltrichlorosilane facilitate the functionalization of silicon nanoparticles?

A1: this compound acts as a silane coupling agent, enabling the attachment of organic molecules to the silicon nanoparticle surface. [] This process, known as silanization, involves the hydrolysis of the trichlorosilane groups in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups present on the silicon nanoparticle surface, creating stable Si-O-Si bonds and anchoring the this compound molecule to the nanoparticle. The presence of the carbomethoxy group introduces a functional handle for further modifications or attachments, effectively functionalizing the silicon nanoparticle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.